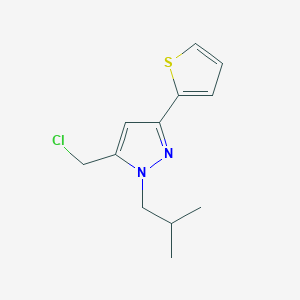

5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

描述

属性

IUPAC Name |

5-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2S/c1-9(2)8-15-10(7-13)6-11(14-15)12-4-3-5-16-12/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYKYCFJMNDPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CC=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.

Mode of Action

It is known that molecules with the thiophene ring system exhibit many pharmacological properties. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.

Biochemical Pathways

Thiophene derivatives are known to have a variety of properties and applications, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties.

生物活性

5-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure, featuring a chloromethyl group, an isobutyl group, and a thiophene moiety, positions it as a candidate for various biological activities, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular structure can be represented as follows:

The synthesis typically involves the reaction of isobutyl hydrazine with a thiophene derivative followed by chloromethylation. This synthetic route is advantageous due to the stability and reactivity of the resulting compound, which may enhance its biological interactions.

Antimicrobial Properties

Pyrazole derivatives, including this compound, have been noted for their antimicrobial properties. A study highlighted that related pyrazole compounds exhibited significant activity against various pathogens, including bacteria and fungi. The presence of the thiophene ring enhances the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. The IC50 values for related compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | COX inhibition |

| Celecoxib | 0.04 ± 0.01 | COX inhibition |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives may possess anticancer properties through the induction of apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be further investigated for its potential in cancer therapy .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Chagas Disease Treatment : A series of pyrazole-thiazoline derivatives were evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The study found that certain derivatives exhibited potent trypanocidal activity with low cytotoxicity to mammalian cells .

- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, several pyrazole derivatives showed significant reduction in inflammation compared to controls. The results indicated that these compounds could serve as effective anti-inflammatory agents in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chloromethyl Group : Enhances reactivity and may participate in nucleophilic substitution reactions.

- Isobutyl Group : Contributes to lipophilicity, facilitating membrane penetration.

- Thiophene Moiety : Increases electron density, potentially enhancing interactions with biological targets.

科学研究应用

Medicinal Chemistry

The compound's structural characteristics contribute to its potential biological activities, making it a candidate for drug development. Specifically, the presence of the chloromethyl and isobutyl groups may enhance its reactivity and biological activity, positioning it as a lead compound for pharmaceuticals targeting specific diseases.

Case Studies and Research Findings

- Anti-inflammatory Activity : Research indicates that similar pyrazole derivatives exhibit significant anti-inflammatory effects. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can influence the anti-inflammatory potency of these compounds .

- Cancer Research : Compounds with similar frameworks have been studied for their potential in treating cell proliferation and apoptosis-related diseases. The unique heterocyclic structure of 5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole may contribute to its efficacy in targeting cancer cells .

Agrochemicals

The compound's unique chemical properties also make it a candidate for use in agrochemicals. Its ability to interact with biological systems can be harnessed to develop new pesticides or herbicides that target specific plant pathogens or pests.

Potential Applications

- Pesticide Development : The structural features of this compound may allow it to function effectively as a pesticide, potentially offering selective toxicity to pests while minimizing harm to beneficial organisms.

Material Science

Beyond medicinal and agricultural applications, this compound may find utility in material science due to its unique properties. The incorporation of thiophene moieties can enhance the electrical conductivity of materials, making them suitable for applications in organic electronics.

相似化合物的比较

Data Tables: Key Properties and Activities

准备方法

Direct N-Substitution on Pyrazole Nitrogen

Recent advances have demonstrated direct preparation of N-alkyl pyrazoles from primary amines, 1,3-dicarbonyl compounds, and hydroxylamine derivatives under optimized conditions. For example, N-isobutyl pyrazoles can be prepared by reacting isobutylamine with 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF at elevated temperatures (~80–85 °C), yielding the N-substituted pyrazole core with moderate to good yields (38–44%).

This approach is relevant for introducing the isobutyl group at the N-1 position of the pyrazole ring efficiently in one step without requiring protection/deprotection strategies.

Chloromethyl Group Introduction at C-5

The chloromethyl substituent at the 5-position of the pyrazole ring is typically introduced via chloromethylation reactions post-pyrazole synthesis or by using chloromethyl-containing precursors.

Post-synthesis chloromethylation: This involves electrophilic substitution at the 5-position using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions. However, this method requires careful control to avoid over-chloromethylation or ring degradation.

Use of chloromethylated precursors: Alternatively, starting from 4-(chloromethyl)-1-isobutyl-1H-pyrazole intermediates, further functionalization at C-3 with thiophen-2-yl groups can be achieved through cross-coupling or nucleophilic substitution reactions.

Representative Preparation Method for this compound

Based on the synthesis of related N-alkyl and 3-substituted pyrazoles, a plausible preparation route involves the following steps:

This sequence allows the introduction of the isobutyl group at N-1 during ring formation, incorporation of the thiophen-2-yl group at C-3 via the diketone precursor, and selective chloromethylation at C-5 post-pyrazole synthesis.

Advanced Techniques: Flow Chemistry for Pyrazole Synthesis

Flow chemistry has emerged as a powerful tool to improve yields, selectivity, and scalability in pyrazole synthesis:

Continuous-flow 1,3-dipolar cycloaddition of alkynes with diazomethane derivatives allows rapid access to 3,5-disubstituted pyrazoles, including thiophen-2-yl substituted analogs, with yields between 62–82% and excellent regioselectivity.

Two-step flow strategies combining copper-catalyzed homocoupling and Cope-type hydroamination enable efficient synthesis of disubstituted pyrazoles in shorter times (2 h vs. 28 h batch), facilitating scale-up and safer handling of reactive intermediates.

These methods can be adapted to prepare this compound by selecting appropriate alkyne and hydrazine derivatives and introducing chloromethylation post-flow synthesis.

Summary Table of Preparation Methods

Research Findings and Notes

The direct preparation of N-alkyl pyrazoles from primary amines and diketones is a robust and reproducible method, but yields can be sensitive to temperature and reagent ratios.

Incorporation of heteroaryl groups such as thiophen-2-yl is efficiently achieved by selecting appropriate diketone or alkyne precursors, with flow chemistry offering significant advantages in yield and scalability.

Chloromethylation at the 5-position is less commonly detailed in literature but can be achieved via classical electrophilic substitution methods. Careful control of reaction conditions is essential to prevent side reactions and degradation of the pyrazole ring.

Flow chemistry techniques reduce reaction times drastically and improve safety by minimizing exposure to hazardous intermediates, making them attractive for industrial-scale synthesis.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole?

- Methodological Answer : Synthesis typically involves multi-step regioselective cyclization and functionalization. For example:

- Step 1 : Use Suzuki-Miyaura coupling to introduce the thiophen-2-yl group at the pyrazole C3 position, ensuring Pd(PPh₃)₄ catalysis and anhydrous conditions to avoid hydrolysis of the chloromethyl group .

- Step 2 : Introduce the isobutyl group via nucleophilic substitution at the N1 position, optimizing reaction time and temperature (e.g., 60°C, 12 hrs) to minimize side products .

- Step 3 : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm regiochemistry using ¹H-NMR (e.g., pyrazole proton splitting patterns at δ 6.2–7.8 ppm) .

Q. How can the chloromethyl group’s reactivity influence downstream functionalization?

- Methodological Answer : The chloromethyl group (-CH₂Cl) is prone to nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions. To mitigate side reactions:

- Use mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) for SN2 reactions .

- Characterize intermediates via FT-IR (C-Cl stretch at ~600–800 cm⁻¹) and ESI-MS to confirm functionalization .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign pyrazole ring protons (δ 6.0–8.0 ppm) and thiophene protons (δ 7.2–7.5 ppm). Isobutyl methyl groups appear as a doublet (δ 0.8–1.2 ppm) .

- X-ray Crystallography : Use SHELX-2018 for structure refinement. Hydrogen-bonding networks (e.g., C-H⋯N interactions) can stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with monoamine oxidase (MAO-B). Prioritize the thiophene ring for π-π stacking with FAD cofactors .

- QSAR Studies : Train models on pyrazole derivatives’ IC₅₀ values (e.g., MAO inhibition) using descriptors like logP, polar surface area, and H-bond donors .

Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding patterns be analyzed?

- Methodological Answer :

- Crystallization Issues : The chloromethyl group’s hydrophobicity may hinder crystal growth. Use solvent evaporation (acetone/hexane) or slow diffusion .

- Hydrogen-Bonding Analysis : Employ Mercury CSD 2.0 to visualize interactions (e.g., C-Cl⋯π contacts) and calculate graph-set motifs (e.g., R₂²(8) rings) .

Q. How do tautomeric forms of pyrazole derivatives affect pharmacological activity?

- Methodological Answer :

- Tautomer Identification : Use ¹⁵N-NMR or X-ray crystallography to distinguish 1H-pyrazole (N1-H) vs. 2H-pyrazole (N2-H) tautomers .

- Activity Correlation : Compare MAO-B inhibition (IC₅₀) of tautomers via enzyme assays. For example, 1H-tautomers may exhibit stronger binding due to H-bond donor positioning .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar pyrazoles?

- Methodological Answer :

- Meta-Analysis : Use ChemAxon or KNIME to cluster analogs by substituent patterns (e.g., thiophene vs. phenyl groups) and re-analyze IC₅₀ datasets .

- Experimental Validation : Re-test disputed compounds under standardized assay conditions (e.g., MAO-B inhibition at pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。